molecular formula C7H9NOS B13094011 1-(Methoxymethyl)pyridine-2(1H)-thione

1-(Methoxymethyl)pyridine-2(1H)-thione

Cat. No.: B13094011
M. Wt: 155.22 g/mol
InChI Key: YWHDUVHDMNTVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)pyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a methoxymethyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)pyridine-2(1H)-thione typically involves the reaction of pyridine derivatives with methoxymethylating agents and sulfur sources.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)pyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding thiols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(Methoxymethyl)pyridine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)pyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

    1-(Hydroxymethyl)pyridine-2(1H)-thione: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    2-Mercaptopyridine: Contains a thiol group instead of a thione group.

    2-Pyridinethiol N-oxide: An oxidized form of 2-mercaptopyridine.

Uniqueness: 1-(Methoxymethyl)pyridine-2(1H)-thione is unique due to the presence of both a methoxymethyl group and a thione group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(methoxymethyl)pyridine-2-thione

InChI

InChI=1S/C7H9NOS/c1-9-6-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3

InChI Key

YWHDUVHDMNTVDK-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC=CC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.